Ortho-Methyl Substitution Elevates Lipophilicity by ΔXLogP3 ~1.4 vs. the Unsubstituted Benzyl Analog
The computed XLogP3 for 3-Azido-1-(2-methylbenzyl)azetidine is 2.8, whereas the unsubstituted 3-azido-1-benzylazetidine has a reported XLogP of approximately 1.4 [1]. This ΔXLogP3 of +1.4 units represents a significant increase in lipophilicity, which directly impacts membrane permeability, metabolic stability, and the compound's suitability for designing brain-penetrant ligands or PROTACs with optimized physicochemical profiles.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem, 2024) |
| Comparator Or Baseline | 3-Azido-1-benzylazetidine (CAS 223381-67-7): XLogP ~1.4 (ChemSrc) |
| Quantified Difference | ΔXLogP3 = +1.4 (target compound more lipophilic) |
| Conditions | Computed values; target from PubChem XLogP3 3.0 algorithm; comparator from ChemSrc database |
Why This Matters
This lipophilicity differential is critical for blood-brain barrier penetration predictions and for tuning the physicochemical space of PROTAC degraders, where logP in the 2–4 range is often targeted for balanced solubility and permeability.
- [1] PubChem. (2024). 3-Azido-1-(2-methylbenzyl)azetidine. PubChem Compound Summary, CID 121200156. View Source
